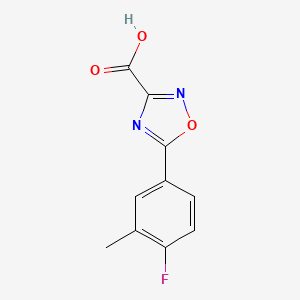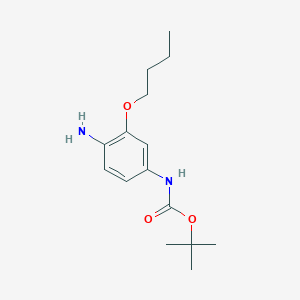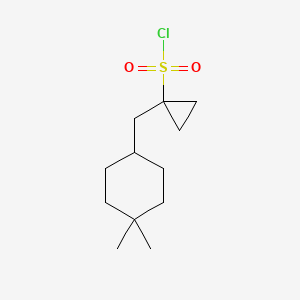
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound features a cyclopropanol group attached to a dihydrobenzofuran moiety, making it an interesting subject for various chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor, such as a dihydrobenzofuran derivative. One common method is the reaction of dihydrobenzofuran with a cyclopropanation reagent under controlled conditions. For example, the use of diazomethane or a similar reagent can facilitate the formation of the cyclopropanol ring .
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions to ensure high yield and purity. Companies like ChemScene offer bulk manufacturing and sourcing services for such compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,3-Dihydrobenzofuran-5-yl)propan-1-ol: This compound has a similar structure but with a propanol group instead of a cyclopropanol group.
5-DBFPV:
Uniqueness
1-(2,3-Dihydrobenzofuran-5-yl)cyclopropan-1-ol is unique due to its cyclopropanol group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where such properties are desired.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1-benzofuran-5-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C11H12O2/c12-11(4-5-11)9-1-2-10-8(7-9)3-6-13-10/h1-2,7,12H,3-6H2 |
InChI-Schlüssel |
DRVPGZIYVCXAIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C1C=C(C=C2)C3(CC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)

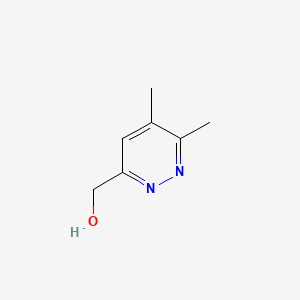

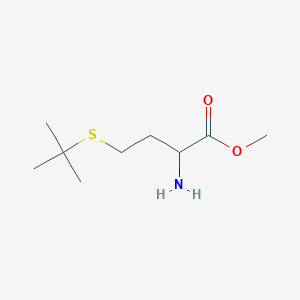



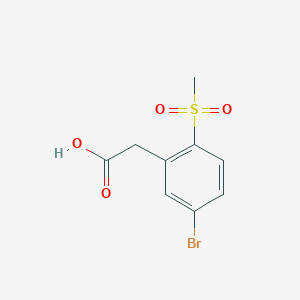
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)
